7,8-Difluoroquinoline-2-carbaldehyde
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Overview
Description
7,8-Difluoroquinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H5F2NO and a molecular weight of 193.15 g/mol . This compound is characterized by the presence of two fluorine atoms at the 7th and 8th positions of the quinoline ring and an aldehyde group at the 2nd position. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Scientific Research Applications
7,8-Difluoroquinoline-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections and other diseases.
Preparation Methods
The synthesis of 7,8-Difluoroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the cyclization of appropriate precursors followed by selective fluorination. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures . Industrial production methods may involve multi-step synthesis starting from commercially available quinoline derivatives, followed by functional group transformations and purification processes to achieve high purity .
Chemical Reactions Analysis
7,8-Difluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with organometallic reagents, facilitating the formation of carbon-carbon bonds.
Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted quinoline derivatives.
Mechanism of Action
The mechanism of action of 7,8-Difluoroquinoline-2-carbaldehyde is primarily related to its ability to interact with biological targets through its fluorine atoms and aldehyde group. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar compounds to 7,8-Difluoroquinoline-2-carbaldehyde include other fluorinated quinolines such as:
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
- Mefloquine
Compared to these compounds, this compound is unique due to the specific positioning of the fluorine atoms and the presence of the aldehyde group, which confer distinct reactivity and potential biological activities .
Properties
IUPAC Name |
7,8-difluoroquinoline-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSIGANJBYYEBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=C2F)F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856038 |
Source
|
Record name | 7,8-Difluoroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351517-03-7 |
Source
|
Record name | 7,8-Difluoroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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